
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- is a heterocyclic compound containing an oxadiazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with carbonyl compounds: This method involves the reaction of hydrazides with carbonyl compounds under acidic or basic conditions to form the oxadiazine ring.
Use of nitrile oxides: Nitrile oxides can react with alkenes or alkynes to form the oxadiazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control the reaction environment.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mécanisme D'action
The mechanism of action of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Pathways involved: The exact pathways depend on the biological context and the specific targets of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,2,4-Oxadiazine: A related compound with a similar ring structure.
1,2,4-Oxadiazole: Another heterocyclic compound with potential biological activities.
1,3,4-Oxadiazole: Known for its diverse chemical reactivity and applications.
Uniqueness
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- is unique due to its specific functional groups and the resulting chemical and biological properties. Its dimethylamino group may confer distinct reactivity and interactions compared to other oxadiazine derivatives.
Propriétés
Numéro CAS |
59696-57-0 |
|---|---|
Formule moléculaire |
C5H9N3O2 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
5-(dimethylamino)-6H-1,2,4-oxadiazin-3-one |
InChI |
InChI=1S/C5H9N3O2/c1-8(2)4-3-10-7-5(9)6-4/h3H2,1-2H3,(H,7,9) |
Clé InChI |
OEMGGOUPZPPZQB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=O)NOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


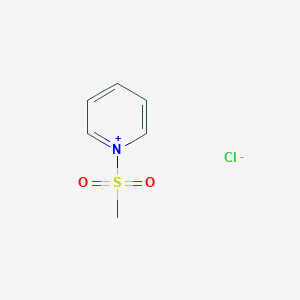
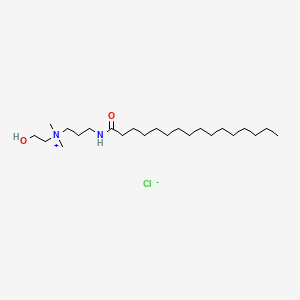
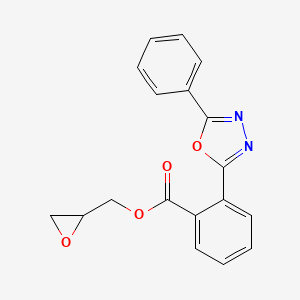
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
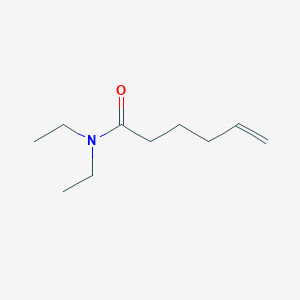
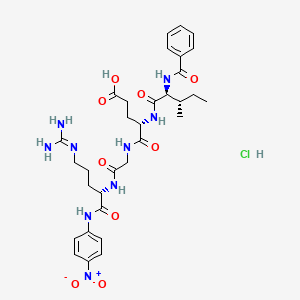


![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)

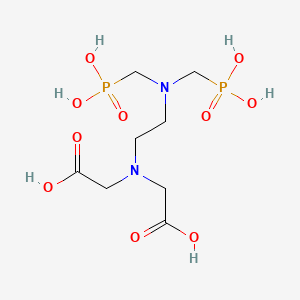
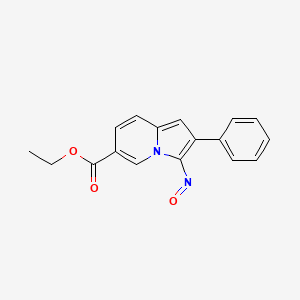
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)

